

Introduction: The Critical Role of Asoxime Chloride in Neuroprotection

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: Asoxime chloride

CAS No.: 34433-31-3

Cat. No.: B1665295

[Get Quote](#)

Asoxime chloride, commonly known as HI-6, is a pivotal therapeutic agent in the field of medical countermeasures against chemical warfare agents.[1][2] Specifically, it functions as a cholinesterase reactivator, designed to counteract the lethal effects of organophosphorus (OP) nerve agents such as sarin, soman, and VX.[1][2][3] These agents exert their toxicity by inhibiting the enzyme acetylcholinesterase (AChE), leading to a life-threatening cholinergic crisis.[4] HI-6 is a member of the H-series of oximes and is considered one of the most potent reactivators, particularly against soman poisoning, which is notoriously difficult to treat due to the rapid "aging" of the inhibited enzyme.[3][4][5] This guide provides a comprehensive technical overview of the chemical structure, properties, mechanism of action, and therapeutic applications of **Asoxime chloride** for researchers, scientists, and drug development professionals.

Chemical and Physical Properties of Asoxime Chloride (HI-6)

Asoxime chloride is a bispyridinium oxime, characterized by two pyridinium rings linked by an ether bridge.[6] This unique structure is integral to its function as a reactivator of inhibited AChE. The formal chemical name for **Asoxime chloride** is 1-[[[4-(aminocarbonyl)pyridinio]methoxy)methyl]-2-[(hydroxyimino)methyl]-pyridinium dichloride.[7][8]

Below is a diagram illustrating the chemical structure of **Asoxime chloride** (HI-6).

Caption: Chemical Structure of **Asoxime Chloride** (HI-6).

The key physicochemical properties of **Asoxime chloride** are summarized in the table below for easy reference.

Property	Value	Source(s)
Chemical Formula	C14H16Cl2N4O3	[2]
Molecular Weight	359.21 g/mol	[2][7]
CAS Number	34433-31-3	[2][8]
IUPAC Name	1-[[2-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide dichloride	[7]
Synonyms	HI-6, HI 6, HI-6 Dichloride, Asoxime dichloride, Transant	[2][7]
Appearance	Off-White Solid	[9]
Solubility	Soluble in PBS (pH 7.2) at 10 mg/mL	[8]

Mechanism of Action: Reversing Paralysis at the Molecular Level

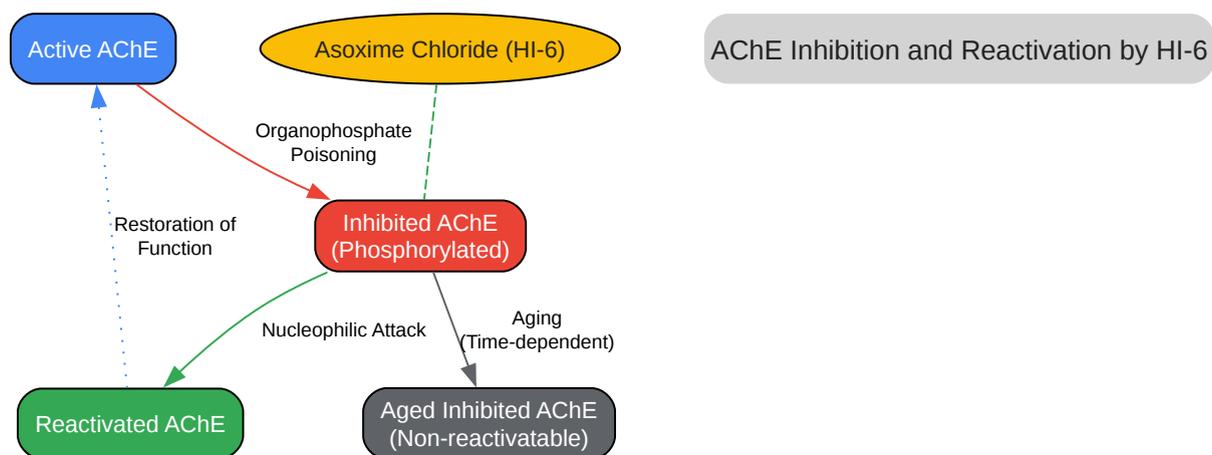
The primary therapeutic action of HI-6 is the reactivation of acetylcholinesterase (AChE) that has been inhibited by organophosphorus compounds.[2][4] OP agents phosphorylate a serine hydroxyl group within the active site of AChE, rendering the enzyme inactive.[4] This leads to an accumulation of the neurotransmitter acetylcholine, causing a hypercholinergic state that manifests as muscle paralysis, seizures, and ultimately, respiratory failure.[4]

The reactivation process by HI-6 can be conceptualized in the following steps:

- **Binding to the Inhibited Enzyme:** The positively charged pyridinium rings of HI-6 facilitate its binding to the peripheral anionic site of the AChE enzyme, positioning the oxime group in close proximity to the phosphorylated active site.
- **Nucleophilic Attack:** The oximate anion of HI-6, which is a strong nucleophile, attacks the phosphorus atom of the OP-AChE conjugate.[8]
- **Formation of a Phosphorylated Oxime:** This nucleophilic attack results in the formation of a phosphorylated oxime, effectively removing the organophosphate from the serine residue of the enzyme.
- **Enzyme Reactivation:** With the organophosphate removed, the AChE enzyme is regenerated and can resume its normal function of hydrolyzing acetylcholine.

A critical factor in the successful reactivation of AChE is the phenomenon of "aging." This is a time-dependent process where the phosphorylated enzyme undergoes a conformational change, typically the loss of an alkyl group, which renders it resistant to reactivation by oximes. [4] The rate of aging varies depending on the specific nerve agent, with soman-inhibited AChE aging particularly rapidly.[6] HI-6 is notable for its ability to reactivate soman-inhibited AChE if administered within a short timeframe post-exposure.[6]

The following diagram illustrates the mechanism of AChE inhibition by an organophosphate and its subsequent reactivation by HI-6.



[Click to download full resolution via product page](#)

Caption: AChE Inhibition and Reactivation by HI-6.

Efficacy and Clinical Applications

HI-6 is considered a broad-spectrum reactivator, demonstrating efficacy against a range of nerve agents.[4] However, its effectiveness is not uniform across all organophosphorus compounds. It is particularly valued for its ability to counteract soman poisoning.[4][5] In clinical practice and emergency response, HI-6 is often administered in conjunction with an anticholinergic agent, such as atropine, and an anticonvulsant, like diazepam, to manage the full spectrum of cholinergic symptoms.[4]

The table below summarizes the efficacy of HI-6 against various nerve agents based on preclinical and in vitro studies.

Nerve Agent	Efficacy of HI-6	Notes	Source(s)
Soman (GD)	High	Considered one of the most effective oximes against soman.	[1][4][5]
Sarin (GB)	High	Effective in reactivating sarin-inhibited AChE.	[1][3][4]
VX	Moderate to High	Shows good reactivation potential against VX.	[3][4]
Tabun (GA)	Low to Ineffective	HI-6 demonstrates poor efficacy against tabun poisoning.	[4][6][10]

HI-6 has been adopted for use by the armed forces of several countries and has been used in human cases of organophosphate pesticide poisoning.[4][11]

Pharmacokinetics and Metabolism

The pharmacokinetic profile of HI-6 has been studied in various animal models and humans. Generally, it is rapidly absorbed after intramuscular administration and has good bioavailability.[12][13] Its ability to penetrate the blood-brain barrier is limited, which means its primary site of action is in the peripheral nervous system.[14] However, some studies suggest that at high doses, it may reach the brain in sufficient concentrations to have a central effect.[14]

Key pharmacokinetic parameters for HI-6 are presented in the following table.

Parameter	Species	Value	Route of Administration	Source(s)
Half-life ($t_{1/2}$)	Beagle Dog	48.2 ± 17.7 min	Intravenous (20 mg/kg)	[13]
Bioavailability	Beagle Dog	~100%	Intramuscular	[12]
Volume of Distribution (Vd)	Beagle Dog	0.37 ± 0.20 L/kg	Intravenous (20 mg/kg)	[13]
Total Body Clearance	Beagle Dog	5.16 ± 0.81 mL/min/kg	Intravenous (20 mg/kg)	[13]
Excretion	Beagle Dog	~61.2% unchanged in urine	Intravenous (20 mg/kg)	[13]

Recent research has explored novel delivery systems, such as PEGylated liposomes, to prolong the in vivo circulation time of HI-6, which could enhance its utility as a first-aid treatment.[15]

Stability and Degradation

The chemical stability of HI-6 is a critical consideration for its formulation and storage. It is most stable in acidic aqueous solutions, with an optimal pH range of 2 to 3.[16] At this pH, decomposition primarily occurs through the cleavage of the ether bridge.[16][17] At neutral or alkaline pH, the primary site of degradation is the oxime group.[17] The degradation of HI-6 follows first-order kinetics, and the rate of decomposition increases with higher concentrations of the drug itself, suggesting an intermolecular reaction mechanism.[16]

The major degradation products of HI-6 include:

- At acidic pH: Formaldehyde, isonicotinamide, and pyridine-2-aldoxime.[17]
- At neutral pH: A pyridone derivative formed from the breakdown of the oxime group.[17]

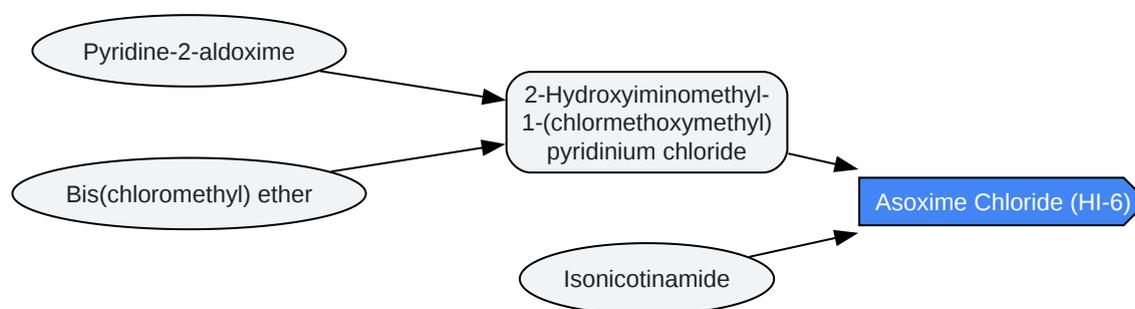
These stability characteristics necessitate careful control of pH and concentration in pharmaceutical preparations of HI-6.

Synthesis Overview

The synthesis of **Asoxime chloride** is a multi-step process that involves the preparation of key intermediates.[18] A general synthetic approach is outlined below.

The following diagram provides a simplified workflow for the synthesis of HI-6.

Simplified Synthesis Workflow for HI-6



[Click to download full resolution via product page](#)

Caption: Simplified Synthesis Workflow for HI-6.

The synthesis involves the reaction of pyridine-2-aldoxime with bis(chloromethyl) ether to form a monoquaternary intermediate.[18] This intermediate is then reacted with isonicotinamide to yield the final bisquaternary product, **Asoxime chloride**. [18] Purification of the final product is crucial to remove any unreacted starting materials or byproducts.[19]

Analytical Methodologies

A variety of analytical techniques are employed for the quantification and purity assessment of HI-6 in both bulk drug substance and biological matrices. High-performance liquid chromatography (HPLC) is a commonly used method for determining the purity of HI-6 and for

its quantification in biological fluids.[19][20] Other methods that have been utilized include spectrophotometry and gas chromatography-mass spectrometry (GC-MS).[13][20] The choice of analytical method depends on the specific requirements of the analysis, such as the required sensitivity and the nature of the sample matrix.

Conclusion

Asoxime chloride (HI-6) stands as a testament to the advancements in the development of medical countermeasures for nerve agent poisoning. Its unique chemical structure underpins its potent ability to reactivate acetylcholinesterase, particularly when inhibited by highly toxic agents like soman. While its efficacy is not universal across all organophosphates, its role in combination therapy is well-established. A thorough understanding of its chemical properties, mechanism of action, pharmacokinetics, and stability is paramount for its effective use and for the development of next-generation, broad-spectrum oxime reactivators. Continued research into novel formulations and delivery systems for HI-6 holds the promise of further enhancing its therapeutic potential in both military and civilian settings.

References

- HI-6: reactivation of central and peripheral acetylcholinesterase following inhibition by soman, sarin and tabun in vivo in the rat. PubMed. [\[Link\]](#)
- Asoxime (HI-6) impact on dogs after one and tenfold therapeutic doses: assessment of adverse effects, distribution, and oxidative stress. PubMed. [\[Link\]](#)
- The pharmacokinetics of HI-6 in beagle dogs. Semantic Scholar. [\[Link\]](#)
- Pharmacology of HI-6, an H-series oxime. ResearchGate. [\[Link\]](#)
- The pharmacokinetics of HI-6 in beagle dogs. PubMed. [\[Link\]](#)
- **Asoxime chloride** | C₁₄H₁₆Cl₂N₄O₃ | CID 135444627. PubChem. [\[Link\]](#)
- Mechanism of action of HI-6 on soman inhibition of acetylcholinesterase in preparations of rat and human skeletal muscle; comparison to SAD-128 and PAM-2. PubMed. [\[Link\]](#)
- Study on the stability of the oxime HI 6 in aqueous solution. PubMed. [\[Link\]](#)

- Pharmacology of HI-6, an H-series oxime. PubMed. [\[Link\]](#)
- HI-6. Medical Countermeasures Database - CHEMM. [\[Link\]](#)
- Preparation of Oxime HI-6 (Dichloride and Dimethanesulphonate) Antidote against Nerve Agents. ResearchGate. [\[Link\]](#)
- Studies on the decomposition of the oxime HI 6 in aqueous solution. PubMed. [\[Link\]](#)
- Pharmacokinetics and effects of HI 6 in blood and brain of soman-intoxicated rats: a microdialysis study. PubMed. [\[Link\]](#)
- HI-6 in man: efficacy of the oxime in poisoning by organophosphorus insecticides. PubMed. [\[Link\]](#)
- Purity of antidotal oxime HI-6 DMS as an active pharmaceutical ingredient for auto-injectors and infusions. PubMed. [\[Link\]](#)
- HI-6-loaded PEGylated liposomes: an on-site first-aid strategy for acute organophosphorus agent poisoning. Taylor & Francis Online. [\[Link\]](#)
- Analytical Methods. Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Asoxime (HI-6) impact on dogs after one and tenfold therapeutic doses: assessment of adverse effects, distribution, and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Pharmacology of HI-6, an H-series oxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HI-6 - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 5. Mechanism of action of HI-6 on soman inhibition of acetylcholinesterase in preparations of rat and human skeletal muscle; comparison to SAD-128 and PAM-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HI-6: reactivation of central and peripheral acetylcholinesterase following inhibition by soman, sarin and tabun in vivo in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asoxime chloride | C₁₄H₁₆Cl₂N₄O₃ | CID 135444627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. HI-6 in man: efficacy of the oxime in poisoning by organophosphorus insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. The pharmacokinetics of HI-6 in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and effects of HI 6 in blood and brain of soman-intoxicated rats: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Study on the stability of the oxime HI 6 in aqueous solution [pubmed.ncbi.nlm.nih.gov]
- 17. Studies on the decomposition of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Purity of antidotal oxime HI-6 DMS as an active pharmaceutical ingredient for auto-injectors and infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. atsdr.cdc.gov [atsdr.cdc.gov]
- To cite this document: BenchChem. [Introduction: The Critical Role of Asoxime Chloride in Neuroprotection]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1665295#chemical-structure-and-properties-of-asoxime-chloride-hi-6>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com